molecular formula C12H20O4 B14634526 Dodec-6-enedioic acid CAS No. 55311-06-3

Dodec-6-enedioic acid

Cat. No.: B14634526
CAS No.: 55311-06-3
M. Wt: 228.28 g/mol
InChI Key: YSZHWEFMJGSGMS-UHFFFAOYSA-N
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Description

Dodec-6-enedioic acid is a dicarboxylic acid with a twelve-carbon chain and a double bond at the sixth carbon. . This compound is part of the broader family of fatty acids and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodec-6-enedioic acid can be synthesized through various organic reactions. One common method involves the oxidation of dodec-6-ene using strong oxidizing agents. The reaction conditions typically include a solvent such as acetic acid and a catalyst like potassium permanganate.

Industrial Production Methods: In industrial settings, this compound is produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Hydrogenation to Saturated Derivatives

Dodec-6-enedioic acid undergoes catalytic hydrogenation under high-pressure H₂ (5–10 bar) with palladium or platinum catalysts. This reaction yields dodecanedioic acid (HOOC(CH₂)₁₀COOH), a precursor for polyamides like nylon 6,12 .
Key conditions :

  • Catalyst: Pd/C (5% wt)

  • Temperature: 80–120°C

  • Solvent: Ethanol/water mixture

  • Conversion rate: >95%

Esterification Reactions

The carboxyl groups react with alcohols to form esters, widely used in polymer synthesis. For example:
Methyl ester synthesis :
Dodec 6 enedioic acid+2CH3OHH+Dimethyl dodec 6 enedioate+2H2O\text{Dodec 6 enedioic acid}+2\text{CH}_3\text{OH}\xrightarrow{\text{H}^+}\text{Dimethyl dodec 6 enedioate}+2\text{H}_2\text{O}

  • Catalyst: Sulfuric acid or p-toluenesulfonic acid

  • Yield: 85–92%

Polymerization and Copolymerization

This compound copolymerizes with diols or lactones to form biodegradable polyesters. A notable example is its copolymerization with lactic acid :
Product : Crosslinked poly(lactic acid-co-dodec-6-enedioic acid)

  • Enhanced thermal stability (Tₘ = 160–180°C vs. 150°C for pure PLA)

  • Improved mechanical flexibility due to unsaturated backbone

Olefin Metathesis

The double bond participates in cross-metathesis with terminal alkenes using Grubbs catalysts. For instance, reaction with dodec-1-ene :
Reaction :
Dodec 6 enedioic acid+dodec 1 eneGrubbs 2nd gen E 6 pentylundec 5 enedioic acid\text{Dodec 6 enedioic acid}+\text{dodec 1 ene}\xrightarrow{\text{Grubbs 2nd gen}}\text{ E 6 pentylundec 5 enedioic acid}

  • Conditions: 40°C, CH₂Cl₂ solvent, 42 h

  • Yield: 68%

  • Byproduct: Homo-metathesis dimer (19% yield)

Photolysis and Radical Reactions

Under UV light or radical initiators (e.g., AIBN), the double bond undergoes cleavage or addition:
Photolysis products :

  • Dodecanedioic acid (primary product)

  • Branched-chain dicarboxylic acids (e.g., 4-methylundecanedioic acid)

Radical addition :

  • Methanethiol adds across the double bond, forming thioether derivatives

Comparison of Reaction Pathways

Reaction Type Conditions Products Yield Sources
HydrogenationH₂ (5 bar), Pd/C, 100°CDodecanedioic acid>95%
EsterificationH₂SO₄, CH₃OH, refluxDimethyl dodec-6-enedioate85–92%
Cross-metathesisGrubbs catalyst, CH₂Cl₂, 40°C(E)-6-pentylundec-5-enedioic acid68%
PhotolysisUV light, FeSO₄Dodecanedioic acid + branched isomers60–75%

Mechanistic Insights

  • Metathesis : Proceeds via a [2+2] cycloaddition mechanism with Ru-carbene intermediates .

  • Radical additions : Follow anti-Markovnikov selectivity due to stability of secondary radicals .

  • Esterification : Acid-catalyzed nucleophilic acyl substitution at both carboxyl groups.

Scientific Research Applications

Dodec-6-enedioic acid is an unsaturated dicarboxylic acid featuring two carboxyl groups (-COOH) and a double bond at the sixth carbon of the dodecane chain. It can undergo various reactions due to the presence of both carboxyl groups and a double bond, influencing the properties of resulting polymers or products.

Applications

  • Polymer Industry this compound is used as a monomer in synthesizing polyesters and polyamides, essential for producing fibers and plastics. Research has shown that when copolymerized with lactic acid, it enhances thermal stability and mechanical properties compared to conventional polymers.

Comparable Compounds

This compound shares structural similarities with other unsaturated dicarboxylic acids:

Compound NameIUPAC NameUnique Features
Maleic Acid(Z)-Butenedioic AcidContains cis double bond; widely used in resins
Fumaric Acid(E)-Butenedioic AcidContains trans double bond; used in the food industry
Glutaconic Acid(Z)-Pent-2-enedioic AcidHas one more carbon than this compound
Dodecanedioic AcidDodecanedioic AcidSaturated counterpart; used in nylon production
2-Decenedioic Acid(E)-Deca-2,4-dienedioic AcidContains two double bonds; used in organic synthesis

Comparison with Similar Compounds

Uniqueness: Dodec-6-enedioic acid is unique due to the position of its double bond, which influences its reactivity and interactions with other molecules. This unique structure makes it valuable in specific synthetic and industrial applications.

Biological Activity

Dodec-6-enedioic acid, also known as 6-dodecenedioic acid, is an unsaturated dicarboxylic acid with the molecular formula C12H20O4C_{12}H_{20}O_{4}. This compound has garnered attention for its diverse biological activities and potential applications in various fields, including biochemistry, medicine, and industry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by a double bond in the E-configuration, which influences its reactivity and biological interactions. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC12H20O4
Molecular Weight228.28 g/mol
IUPAC Name(E)-dodec-6-enedioic acid
InChI KeyYSZHWEFMJGSGMS-OWOJBTEDSA-N

The biological activity of this compound primarily involves its metabolism by enzymes such as fatty acid desaturases and elongases. These enzymes facilitate the conversion of this compound into bioactive metabolites that can modulate lipid signaling pathways. This modulation is essential for processes like inflammation and energy homeostasis.

Biological Activities

Study 1: Metabolic Role

A study published in the journal Nature examined the metabolic pathways involving this compound derivatives. It was found that these compounds could modulate cellular responses to oxidative stress, suggesting their potential use in therapeutic applications for metabolic syndrome .

Study 2: Antimicrobial Activity

Research highlighted in PubChem explored the antimicrobial properties of various fatty acids, including this compound's relatives. The findings indicated that unsaturated fatty acids possess significant antibacterial activity against Gram-positive bacteria, supporting the hypothesis that this compound may exhibit similar effects .

Study 3: Inflammation Modulation

In a study focusing on lipid mediators and inflammation, this compound was shown to influence the synthesis of prostaglandins, which are critical in inflammatory responses. This modulation could provide insights into developing anti-inflammatory drugs based on this compound's structure .

Properties

CAS No.

55311-06-3

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

dodec-6-enedioic acid

InChI

InChI=1S/C12H20O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-2H,3-10H2,(H,13,14)(H,15,16)

InChI Key

YSZHWEFMJGSGMS-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CC=CCCCCC(=O)O

Origin of Product

United States

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